Eluxadoline is a mixed μ-opioid receptor and κ-opioid receptor agonist and δ-opioid receptor antagonist that exhibits local activity within the gastrointestinal tract. [, , , , ] It is primarily recognized for its therapeutic potential in addressing symptoms associated with irritable bowel syndrome with diarrhea (IBS-D). [, , , , ] Eluxadoline is a prescription medication, classified as a Schedule IV controlled substance in the United States. []
Eluxadoline is classified as a mixed opioid receptor agonist. Specifically, it acts as an agonist at the μ-opioid and κ-opioid receptors while being an antagonist at the δ-opioid receptor. It is marketed under the brand names Viberzi and Truberzi. The compound is indicated for managing symptoms associated with irritable bowel syndrome with diarrhea (IBS-D) and works by modulating the activity of the enteric nervous system to reduce bowel movement frequency and abdominal pain .
The synthesis of eluxadoline involves several steps and key intermediates. A notable process published in 2006 describes the efficient preparation of eluxadoline with high yield and purity. Key intermediates include methyl-5-formyl-2-methoxybenzoate and (S)-alpha-methyl-4-phenyl-1H-imidazole-2-methanamine.
The synthesis can be performed in high purity (>99%) without extensive chromatographic purification, making it suitable for industrial scaling .
Eluxadoline has a complex molecular structure characterized by its unique arrangement of atoms that facilitate its pharmacological activity. The IUPAC name for eluxadoline is (S)-N-(3-(4-(2-(4-methoxyphenyl)-1H-imidazol-1-yl)ethyl)-2-methylphenyl)propanamide).
Eluxadoline undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
Eluxadoline's mechanism of action is primarily through its interaction with opioid receptors located in the gastrointestinal tract.
The local action within the enteric nervous system allows for symptom relief without significant systemic opioid effects, making eluxadoline a targeted therapy for IBS-D .
Eluxadoline exhibits specific physical and chemical properties that are relevant for its formulation and efficacy:
Eluxadoline is primarily used in clinical settings for treating diarrhea-predominant irritable bowel syndrome. Its ability to modulate gut motility makes it effective in alleviating symptoms associated with this condition.
Eluxadoline (chemical name: 5-({(4-carbamoyl-2,6-dimethyl-L-phenylalanyl)[(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]amino}methyl)-2-methoxybenzoic acid) is a small molecule with a molecular formula of C₃₂H₃₅N₅O₅ and a molecular weight of 569.66 g/mol [1] [3]. Its structure integrates three pharmacologically significant moieties: a methoxybenzoic acid group, a dimethylphenylalaninyl component, and a phenylimidazole substituent (Figure 1). This configuration enables simultaneous interaction with multiple opioid receptor subtypes. The compound exhibits zwitterionic characteristics due to the presence of both carboxylic acid and amino groups, resulting in pH-dependent ionization across the gastrointestinal tract [1]. Eluxadoline demonstrates poor aqueous solubility and minimal systemic absorption (oral bioavailability ~1.02%), attributed to its zwitterionic nature and low gastrointestinal permeability [1] [3]. Protein binding is approximately 81%, primarily to albumin and alpha-1-acid glycoprotein [5].
Table 1: Physicochemical Properties of Eluxadoline
Property | Value |
---|---|
Molecular Formula | C₃₂H₃₅N₅O₅ |
Molecular Weight | 569.66 g/mol |
Crystal Form | Solid |
Ionization State | Zwitterion |
Plasma Protein Binding | 81% |
Partition Coefficient (LogP) | 3.8 (predicted) |
Eluxadoline exhibits complex polypharmacology at opioid receptors, functioning as a multi-target ligand with functionally selective activity. Its binding affinity (Ki) to human opioid receptors demonstrates high potency: mu-opioid receptor (0.9 nM), delta-opioid receptor (1.3 nM), and kappa-opioid receptor (1.7 nM) [1] [4]. This balanced affinity profile enables simultaneous receptor modulation that underpins its therapeutic effects in irritable bowel syndrome with diarrhea.
Eluxadoline acts as a potent mu-opioid receptor agonist, with binding 10-fold more selective for mu-opioid receptor versus delta-opioid receptor [1] [4]. Activation of peripheral mu-opioid receptors inhibits adenylate cyclase activity, reducing cyclic adenosine monophosphate production. This suppresses neuronal excitability in the myenteric plexus, leading to:
Eluxadoline functions as a competitive delta-opioid receptor antagonist with nanomolar affinity (Ki = 1.3 nM) [1] [8]. This antagonism counteracts mu-opioid receptor-mediated constipation through two mechanisms:
Kappa-opioid receptor activation by eluxadoline (Ki = 1.7 nM) contributes to its visceral analgesic effects [1] [2]. Kappa-opioid receptor agonism:
Table 2: Opioid Receptor Binding Affinities and Functional Activity
Receptor Type | Binding Affinity (Ki, nM) | Functional Activity | Primary Physiological Effect |
---|---|---|---|
Mu-Opioid Receptor | 0.9 | Full Agonist | Inhibition of colonic motility |
Delta-Opioid Receptor | 1.3 | Antagonist | Prevention of mu-opioid receptor-induced constipation |
Kappa-Opioid Receptor | 1.7 | Partial Agonist | Visceral analgesia |
Eluxadoline normalizes accelerated gastrointestinal transit through coordinated actions on the enteric nervous system. During intestinal distension, eluxadoline:
Table 3: Effects on Gastrointestinal Motility Parameters
Parameter | Change vs. Baseline | Receptor Mechanism |
---|---|---|
Colonic Transit Time | +35.4% | Mu-Opioid Receptor Agonism |
Propagating Contraction Frequency | -42.8% | Mu/Kappa-Opioid Receptor |
Chloride Ion Secretion | -58.2% | Mu-Opioid Receptor Agonism |
Segmentation Contractions | +28.6% | Kappa-Opioid Receptor Agonism |
Eluxadoline alleviates abdominal pain through dual peripheral and central mechanisms:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1